molecular formula C20H22N2O3S B2588831 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide CAS No. 899983-46-1

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

Cat. No.: B2588831
CAS No.: 899983-46-1
M. Wt: 370.47
InChI Key: DXFZLWKDNBPIDI-UHFFFAOYSA-N
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Description

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of tetrahydroquinoline derivatives. This compound is characterized by the presence of a tosyl group attached to the nitrogen atom of the tetrahydroquinoline ring and a cyclopropanecarboxamide moiety at the 6-position. Tetrahydroquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized using the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Tosyl Group: The tosyl group is introduced by reacting the tetrahydroquinoline with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Cyclopropanecarboxamide Formation: The final step involves the introduction of the cyclopropanecarboxamide moiety. This can be achieved by reacting the tosylated tetrahydroquinoline with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the tetrahydroquinoline ring to a fully saturated quinoline ring.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Saturated quinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis. Additionally, it may interact with neurotransmitter receptors, contributing to its potential neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    N-tosyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the cyclopropanecarboxamide moiety.

    N-tosyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the cyclopropanecarboxamide moiety.

    Cyclopropanecarboxamide derivatives: Compounds with similar cyclopropanecarboxamide moiety but different core structures.

Uniqueness

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is unique due to the combination of the tetrahydroquinoline core, tosyl group, and cyclopropanecarboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3S/c1-14-4-9-18(10-5-14)26(24,25)22-12-2-3-16-13-17(8-11-19(16)22)21-20(23)15-6-7-15/h4-5,8-11,13,15H,2-3,6-7,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFZLWKDNBPIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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